N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-2-FURAMIDE
Overview
Description
N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-2-FURAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidinyl group, a sulfamoyl group, and a furan ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrimidinyl and sulfamoyl intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. For instance, the use of dimethyl sulfoxide (DMSO) as a solvent and palladium-catalyzed coupling reactions are common in the synthesis process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-2-FURAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide
- N-(4-{[(2,5-dimethoxy-benzylidene)-amino]-phenyl)-acetamide
Uniqueness
N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-5-METHYL-2-FURAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S/c1-11-4-9-14(28-11)17(23)19-12-5-7-13(8-6-12)29(24,25)22-15-10-16(26-2)21-18(20-15)27-3/h4-10H,1-3H3,(H,19,23)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELDXUWFOSLWEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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